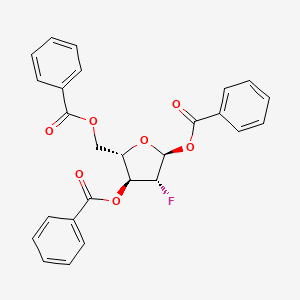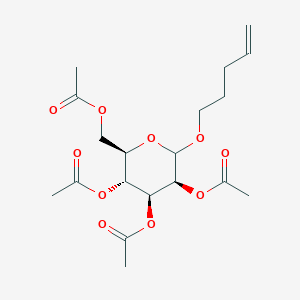
L-ORNITHINESULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-ORNITHINESULFATE is an organic amine compound, also known as L-ornithine sulfate. It is a salt formed from the amino acid L-ornithine and sulfuric acid. This compound is a white crystalline powder that is soluble in water and alcohol but insoluble in ether. It is primarily used in the pharmaceutical and food industries due to its beneficial effects on human health, particularly the liver and heart .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-ORNITHINESULFATE is typically synthesized by reacting L-ornithine with sulfuric acid. The reaction conditions and processes can vary depending on the manufacturer and the specific production process .
Industrial Production Methods: One industrial method involves mixing and reacting an arginine solution with arginase to obtain a conversion solution. The pH of this solution is then adjusted to acidity to obtain a mixed solution of L-ornithine salt and urea. This mixture is separated using an electrodialysis device to obtain an L-ornithine salt solution and a urea solution. The L-ornithine salt solution is then crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: L-ORNITHINESULFATE can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of this compound, while reduction can produce different reduced forms .
Scientific Research Applications
L-ORNITHINESULFATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in studies related to amino acid metabolism and the urea cycle.
Medicine: It has therapeutic applications in treating liver diseases, hyperammonemia, and hepatic encephalopathy. .
Mechanism of Action
L-ORNITHINESULFATE exerts its effects primarily through its role in the urea cycle. It helps in the disposal of excess nitrogen by converting ammonia into urea, which is then excreted from the body. This process involves several enzymes, including arginase, which converts L-ornithine to urea and citrulline. This compound also acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are important for cell growth and function .
Comparison with Similar Compounds
L-ornithine: A non-protein amino acid involved in the urea cycle.
L-citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-arginine: An amino acid that is a precursor to nitric oxide and plays a role in the urea cycle.
Comparison: L-ORNITHINESULFATE is unique in its combined properties of L-ornithine and sulfate. While L-ornithine, L-citrulline, and L-arginine are all involved in the urea cycle, this compound has additional benefits due to the presence of sulfate, which can aid in detoxification processes and provide additional therapeutic benefits .
Properties
CAS No. |
185423-58-9 |
|---|---|
Molecular Formula |
C5H14N2O6S |
Molecular Weight |
230.23946 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)
![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B1143005.png)




![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)



